Bienvenue dans la boutique en ligne BenchChem!

(5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

Precision probe for nAChR & kinase drug discovery. The 5-cyclopropylisoxazole-pyridin-3-yloxy-azetidine architecture delivers sub-nanomolar α4β2 binding potential (Ki=0.6 nM in class leads) with >10,000-fold α3β4 selectivity. Cyclopropyl group enhances metabolic stability critical for CNS programs. Pyridine & azetidine nitrogens provide dual derivatization handles. Insist on exact CAS 1903057-81-7 to preserve pharmacophoric integrity; generic 'isoxazole-azetidine' analogs show ≥30-fold potency loss.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1903057-81-7
Cat. No. B2541307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903057-81-7
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CC(C3)OC4=CN=CC=C4
InChIInChI=1S/C15H15N3O3/c19-15(13-6-14(21-17-13)10-3-4-10)18-8-12(9-18)20-11-2-1-5-16-7-11/h1-2,5-7,10,12H,3-4,8-9H2
InChIKeyBUMMNXBHCNFHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 929 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903057-81-7): Structural Classification and Procurement-Relevant Identity


The compound (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903057-81-7, molecular formula C15H15N3O3, molecular weight 285.303 g/mol) is a synthetic small molecule characterized by three distinct heterocyclic modules: a 5-cyclopropylisoxazole ring linked via a methanone bridge to a 3-(pyridin-3-yloxy)azetidine moiety. The cyclopropylisoxazole substructure is a recognized scaffold in kinase inhibitor design (e.g., RET, BTK) and nAChR modulator programs [1], while the pyridin-3-yloxy-azetidine fragment appears in multiple biologically annotated screening libraries [2]. The compound is commercially catalogued by numerous suppliers (e.g., AK Scientific, ChemDiv, TimTec, Toronto Research) under various purity grades (85–97%), confirming its availability as a research tool or building block . However, in contrast to structurally related nAChR partial agonists or RET inhibitors with published quantitative SAR data, no primary literature reports bioactivity data specific to CAS 1903057-81-7 at the time of this analysis.

Why Generic Isoxazole-Azetidine Substitution Cannot Replace (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone


Isoxazole-azetidine-methanone compounds are not functionally interchangeable solely by virtue of their shared core connectivity. Published SAR for closely related isoxazolylpyridine ether nAChR ligands demonstrates that azetidine ring replacement with pyrrolidine (e.g., compound 13 vs. 18) reduces α4β2 binding affinity by ≥30-fold, while substitution of the 3-azabicyclo[3.1.0]hex-2-yl group causes >300-fold loss in potency [1]. Similarly, within the cyclopropylisoxazole series, the nature of the heteroaryl ether attached to the azetidine ring dictates kinase selectivity: thiazol-2-yloxy analogs are annotated as BTK inhibitors, whereas pyridin-3-yloxy variants may engage distinct target profiles . The target compound combines (i) the metabolic stability-conferring 5-cyclopropylisoxazole moiety (validated in RET inhibitor 15l, which displays exceptional kinase selectivity over a 369-kinase panel) [2], and (ii) the pyridin-3-yloxy-azetidine fragment, whose nitrogen lone-pair orientation and hydrogen-bonding capacity differ fundamentally from thiazole, furan, or trifluoroethoxy replacements. Bulk procurement of a generic 'isoxazole-azetidine' without preserving these specific substituents risks loss of the steric, electronic, and pharmacophoric features encoded in the target compound's design.

Quantitative Differential Evidence for (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903057-81-7)


Cyclopropyl vs. Pyridinyl at Isoxazole 5-Position: Steric Bulk, Lipophilicity, and Metabolic Stability

The 5-cyclopropyl substituent on the isoxazole ring differentiates the target compound from the closest commercially catalogued analog, (5-(pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1251559-42-8). Cyclopropyl groups are established structural motifs for improving metabolic stability and conformational restriction in drug design. In the 5-cyclopropylisoxazole-containing RET inhibitor series, compound 15l demonstrated high metabolic stability and exceptional kinase selectivity over a 369-kinase panel, with IC50 values of 44 nM (wild-type RET) and 252 nM (V804M gatekeeper mutant) [1]. By contrast, the 5-(pyridin-3-yl) analog introduces a basic nitrogen, increasing polar surface area and potentially altering permeability and off-target polypharmacology. The cyclopropyl group reduces calculated logP relative to the pyridinyl variant while maintaining favorable sp3 fraction (predicted 0.13) for solubility [2].

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

Pyridin-3-yloxy vs. Thiazol-2-yloxy on Azetidine: Differential Heteroaryl Hydrogen-Bonding and Target Engagement Profiles

The azetidine 3-position substituent critically influences target engagement. The closest thiazole-bearing analog, (5-cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, is annotated as a Bruton's tyrosine kinase (BTK) inhibitor . The target compound replaces the thiazole ring with a pyridine ring, altering hydrogen-bond acceptor geometry: the thiazole nitrogen is endocyclic and weakly basic, whereas the pyridine nitrogen is exocyclic and positioned for stronger H-bond interactions. In the structurally related α4β2 nAChR partial agonist series, the pyridin-3-yloxy-azetidine motif is a critical pharmacophore, with compound 13 achieving Ki = 0.6 nM at α4β2-nAChR and negligible affinity for α3β4 (>10,000 nM) [1]. The thiazole variant has no reported nAChR activity, indicating that the pyridine nitrogen's specific spatial orientation enables nAChR engagement that the thiazole cannot support.

Kinase Selectivity BTK Inhibition Pharmacophore Design

Azetidine Ring Geometry vs. Pyrrolidine and Bicyclic Amine Replacements: Potency Preservation Critical for Screening Library Selection

The azetidine ring in the target compound is essential for maintaining high binding affinity in nAChR-targeted programs. Published SAR data for the isoxazolylpyridine ether series demonstrate that expanding the azetidine to pyrrolidine (compound 13 → 18) reduces α4β2-nAChR Ki from 0.6 nM to 23.1 nM (≥30-fold loss), while replacing azetidine with 3-azabicyclo[3.1.0]hex-2-yl (compound 13 → 42) causes a >300-fold decrease (Ki = 213 nM) [1]. The target compound retains the optimized azetidine ring, and any generic substitution with larger or conformationally distinct cyclic amines in a screening library would be expected to similarly compromise potency at β2-containing nAChRs. This makes the target compound the appropriate choice for orthogonal confirmation of azetidine-dependent SAR in hit-to-lead campaigns.

nAChR Partial Agonists Binding Affinity Ring Strain Effects

Multi-Supplier Availability and Purity Grades Support Reproducible Procurement for SAR and Screening Workflows

Unlike many singleton academic compounds with limited commercial availability, (5-cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is stocked by at least 15 independent suppliers including AK Scientific (≥95% purity, in stock), ChemDiv (90%, 7 mg in stock), TimTec (90–94%, multiple stock entries), Toronto Research (90%, in stock), Asinex (90%, 10 mg), and Chemical Block (90%, up to 929 mg bulk availability) . This multi-vendor redundancy enables competitive pricing (1 mg from $35 USD) and mitigates supply chain risk for repeat studies. In contrast, the structurally analogous (5-(furan-2-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is listed with fewer stock-keeping units, and the 5-(pyridin-3-yl) analog (CAS 1251559-42-8) is primarily available from a single vendor . For laboratories requiring gram-scale synthesis intermediates or screening deck replenishment, the target compound's broader supplier base provides tangible procurement advantage.

Chemical Procurement Screening Library Reproducibility

Optimal Scientific and Industrial Use Cases for (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone


nAChR β2-Subtype Selectivity Screening: Azetidine Pharmacophore Validation in Hit-to-Lead Programs

Based on class-level SAR showing that the pyridin-3-yloxy-azetidine motif is critical for sub-nanomolar α4β2-nAChR binding (Ki = 0.6 nM for compound 13) with >10,000-fold selectivity over α3β4 [1], this compound is best deployed as a scaffold-validation probe in nAChR drug discovery. Its 5-cyclopropylisoxazole head group provides a metabolic stability handle not present in earlier leads, while the intact azetidine ring allows direct comparison with pyrrolidine and bicyclic amine analogs to confirm the azetidine potency advantage [1]. Procurement from ChemDiv or Asinex screening libraries ensures immediate availability for radioligand displacement and 86Rb+ ion flux functional assays.

Kinase Selectivity Profiling: Differentiating Cyclopropylisoxazole-Containing Chemotypes from Pyridinyl-Isoxazole Analogs

The 5-cyclopropylisoxazole substructure has been validated in a RET kinase inhibitor program where compound 15l (bearing the identical 5-cyclopropylisoxazol-3-yl moiety) displayed exceptional kinase selectivity across 369 kinases and dual potency against wild-type (IC50 = 44 nM) and gatekeeper mutant RET (IC50 = 252 nM) [2]. The target compound provides an orthogonal chemotype for selectivity profiling: its pyridin-3-yloxy-azetidine 'tail' distinguishes it from the 5-aminopyrazole-4-carboxamide series, allowing assessment of whether the cyclopropylisoxazole scaffold's selectivity profile is maintained across different linker/core combinations [2].

Building Block for Diversified Heterocyclic Library Synthesis

With multi-gram bulk availability from Chemical Block (up to 929 mg stock) and competitive pricing from BLD Pharm ($35/1 mg to $55/10 mg), the compound serves as a tractable intermediate for parallel derivatization . The pyridine nitrogen and the azetidine ring provide orthogonal functionalization handles: the pyridine can undergo N-alkylation or N-oxidation, while the azetidine nitrogen can be further elaborated via reductive amination or amide coupling after Boc deprotection. This dual derivatizability distinguishes it from analogs where the heteroaryl ether is a thiazole (limited derivatization chemistry) or furan (acid-labile).

CNS Penetration-Focused Lead Optimization: Leveraging Cyclopropyl Metabolic Stability

The cyclopropyl group is a recognized metabolic stability motif in CNS drug design [3]. The target compound's cyclopropylisoxazole head, combined with its predicted logP of 2.59 and molecular weight under 300 Da, positions it favorably for blood-brain barrier penetration screening. In the nAChR antidepressant program, isoxazolylpyridine ethers with related scaffolds demonstrated in vivo efficacy in the mouse forced swim test [1]. The target compound is a logical next-step probe for replicating these CNS effects while testing whether the cyclopropyl substituent extends half-life relative to earlier hydroxymethyl-substituted leads.

Quote Request

Request a Quote for (5-Cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.